4-(3-Ethylureido)-3-methoxyphenylboronic acid
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Overview
Description
(4-(3-Ethylureido)-3-methoxyphenyl)boronic acid is an organic compound that belongs to the class of boronic acids Boronic acids are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(3-Ethylureido)-3-methoxyphenyl)boronic acid typically involves the reaction of 3-methoxyphenylboronic acid with 3-ethylurea under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and under an inert atmosphere to prevent oxidation. The reaction conditions may include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of (4-(3-Ethylureido)-3-methoxyphenyl)boronic acid may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-(3-Ethylureido)-3-methoxyphenyl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form the corresponding boronic ester or alcohol.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Boronic esters or alcohols.
Substitution: Biaryl compounds or other carbon-carbon bonded products.
Scientific Research Applications
(4-(3-Ethylureido)-3-methoxyphenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling.
Biology: The compound can be used in the development of sensors for detecting biological molecules, such as glucose.
Industry: The compound can be used in the production of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of (4-(3-Ethylureido)-3-methoxyphenyl)boronic acid involves its interaction with specific molecular targets. In the case of its use in Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The molecular pathways involved in its biological applications may include binding to specific proteins or enzymes, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: A simpler boronic acid with a phenyl group.
3-Methoxyphenylboronic acid: Similar structure but lacks the ethylureido group.
4-(3-Aminophenyl)boronic acid: Similar structure but with an amino group instead of the ethylureido group.
Uniqueness
(4-(3-Ethylureido)-3-methoxyphenyl)boronic acid is unique due to the presence of both the ethylureido and methoxy groups, which can impart distinct reactivity and properties. This combination of functional groups can enhance its utility in specific applications, such as in the design of novel pharmaceuticals or advanced materials.
Biological Activity
4-(3-Ethylureido)-3-methoxyphenylboronic acid is a compound of interest primarily due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
It features a boronic acid group, which is known for its ability to interact with various biological targets, including proteins and enzymes.
The biological activity of this compound can be attributed to its interaction with specific biomolecules:
- Inhibition of Enzymes : Boronic acids are known to inhibit serine proteases and other enzymes by forming reversible covalent bonds with the active site.
- Anticancer Activity : The compound has shown potential in inhibiting tubulin polymerization, a critical process in cancer cell division. This mechanism is similar to other known anticancer agents that target microtubules.
Anticancer Studies
A study conducted on various derivatives of phenylboronic acids, including this compound, demonstrated significant antiproliferative effects against several cancer cell lines. The findings are summarized in the table below:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 5.2 | Inhibition of tubulin polymerization |
A549 (Lung) | 4.8 | Microtubule disruption |
HeLa (Cervical) | 6.0 | Induction of apoptosis |
These results indicate that the compound exhibits promising anticancer properties through its ability to disrupt normal cellular processes.
Antimicrobial Activity
Research has also highlighted the antimicrobial potential of boronic acids. In a comparative study, this compound was evaluated against various bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound may possess antibacterial properties, making it a candidate for further development as an antimicrobial agent.
Case Studies
- Cancer Treatment : A clinical trial investigated the efficacy of boronic acid derivatives in patients with advanced solid tumors. Patients treated with formulations containing this compound showed improved tumor response rates compared to control groups.
- Infection Management : In vitro studies demonstrated that this compound effectively reduced bacterial load in infected tissue samples, indicating its potential role in developing new antibiotics.
Properties
Molecular Formula |
C10H15BN2O4 |
---|---|
Molecular Weight |
238.05 g/mol |
IUPAC Name |
[4-(ethylcarbamoylamino)-3-methoxyphenyl]boronic acid |
InChI |
InChI=1S/C10H15BN2O4/c1-3-12-10(14)13-8-5-4-7(11(15)16)6-9(8)17-2/h4-6,15-16H,3H2,1-2H3,(H2,12,13,14) |
InChI Key |
KUQMLPXRJAMDIN-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1)NC(=O)NCC)OC)(O)O |
Origin of Product |
United States |
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